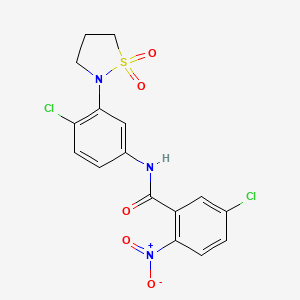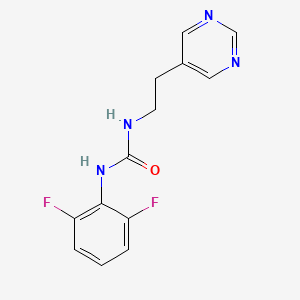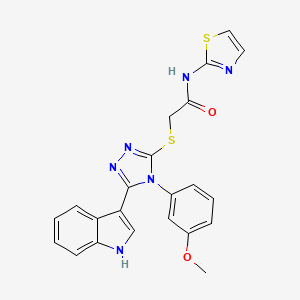
5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide" belongs to a class of chemicals known for their varied biological activities, including antimicrobial properties. Such compounds are synthesized through various chemical reactions, involving condensation, nitration, and functionalization of benzamide derivatives.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of specific benzamides with aldehydes in the presence of catalysts, leading to the formation of substituted thiazolidine derivatives. For example, Patel and Dhameliya (2010) described the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2- hydroxybenzamide derivatives through facile condensation processes, indicating a potential pathway for the synthesis of similar compounds (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods, including NMR and X-ray diffraction, to determine their conformation and stereochemistry. He et al. (2014) utilized these techniques to analyze the structure of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, providing a model for understanding the molecular arrangement and interactions within similar compounds (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include nitration, reduction, and cyclization, contributing to their chemical diversity and biological activity. The reductive chemistry of nitrobenzamide derivatives, for instance, plays a crucial role in their selective toxicity and biological applications, as discussed by Palmer et al. (1995) in the context of hypoxia-selective cytotoxins (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in medicinal chemistry. Research on the synthesis and properties of related compounds often includes these analyses to optimize their pharmaceutical potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic efficacy of benzamide derivatives. Studies like those conducted by Thakral et al. (2020), which focus on the antidiabetic activity of substituted benzamide derivatives, offer insights into the relationship between chemical structure and biological function (Thakral et al., 2020).
Applications De Recherche Scientifique
Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins
5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide and related compounds have been studied for their reductive chemistry, particularly in the context of hypoxia-selective cytotoxins. These compounds undergo enzymatic reduction in hypoxic cells, leading to the formation of toxic products that can selectively kill tumor cells in low-oxygen environments. The study by Palmer et al. (1995) details the radiolytic reduction of such compounds, identifying the nitro groups as key sites for electron addition and highlighting the formation of various reduced and cytotoxic derivatives, including amino and hydroxylamino derivatives, which exhibit significant cytotoxicity (Palmer et al., 1995).
Synthesis and Antidiabetic Activity
Another area of application for related compounds involves their synthesis for antidiabetic purposes. Thakral et al. (2020) synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and evaluated their antidiabetic activity. The study found that certain derivatives exhibited significant inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential therapeutic applications in diabetes management (Thakral et al., 2020).
Antibacterial and Antifungal Activities
Compounds related to this compound have also been synthesized and assessed for their antimicrobial properties. Patel et al. (2010) synthesized derivatives that exhibited promising antibacterial activities, suggesting potential as antimicrobial agents (Patel et al., 2010).
Modification for Improved Biological Effect
Galkina et al. (2014) explored the modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to improve its biological effect. The study focused on forming water-soluble ammonium salts while retaining the pharmacophoric groups responsible for the antihelminthic effect, indicating the versatility of these compounds in drug development (Galkina et al., 2014).
Propriétés
IUPAC Name |
5-chloro-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O5S/c17-10-2-5-14(21(23)24)12(8-10)16(22)19-11-3-4-13(18)15(9-11)20-6-1-7-27(20,25)26/h2-5,8-9H,1,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZLVAYIVBRXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)
![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497685.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497687.png)
![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)


![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)